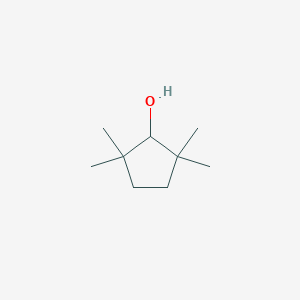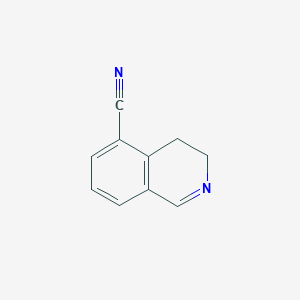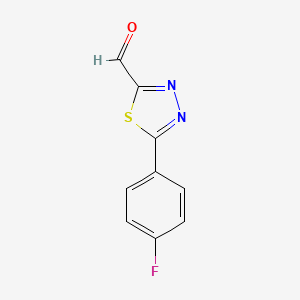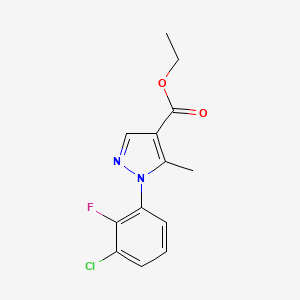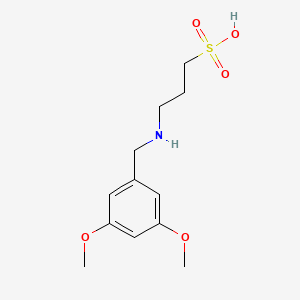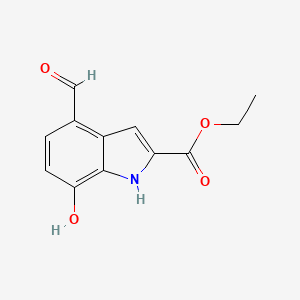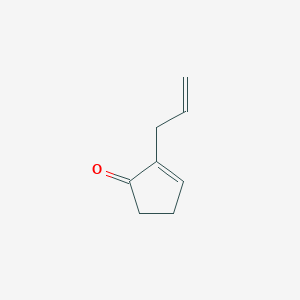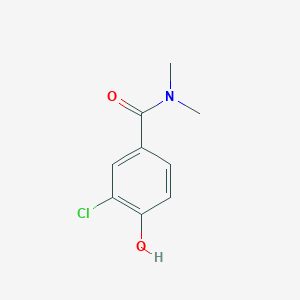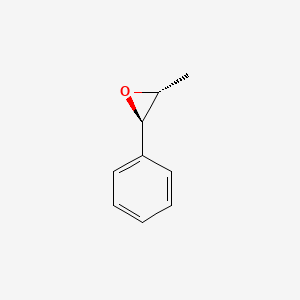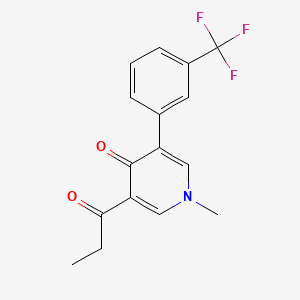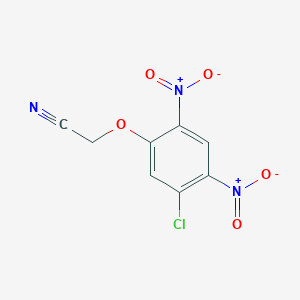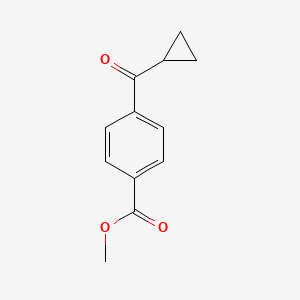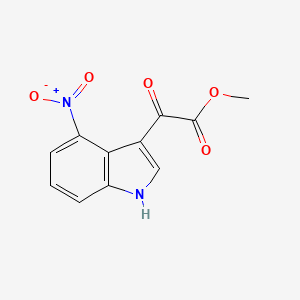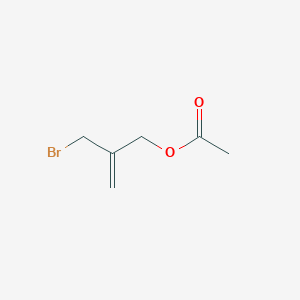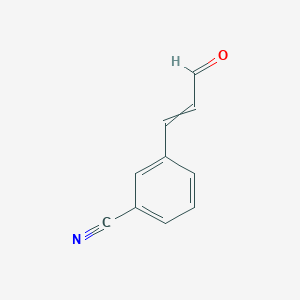
3-Cyanocinnamaldehyde
概要
説明
3-Cyanocinnamaldehyde is an organic compound characterized by the presence of a cyano group (-CN) and a formyl group (-CHO) attached to a benzene ring through an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanocinnamaldehyde typically involves the condensation of cyanoacetaldehyde with benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base, and the reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
3-Cyanocinnamaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether or hydrogenation with a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-Cyano-1-(2-carboxyethenyl)benzene.
Reduction: 3-Amino-1-(2-formylethenyl)benzene.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
3-Cyanocinnamaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 3-Cyanocinnamaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
3-Cyano-1-(2-hydroxyethenyl)benzene: Similar structure but with a hydroxyl group instead of a formyl group.
3-Cyano-1-(2-methylethenyl)benzene: Similar structure but with a methyl group instead of a formyl group.
3-Cyano-1-(2-ethylethenyl)benzene: Similar structure but with an ethyl group instead of a formyl group.
Uniqueness
3-Cyanocinnamaldehyde is unique due to the presence of both a cyano and a formyl group, which confer distinct reactivity and potential for diverse chemical transformations
特性
CAS番号 |
98116-49-5 |
|---|---|
分子式 |
C10H7NO |
分子量 |
157.17 g/mol |
IUPAC名 |
3-(3-oxoprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C10H7NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1-7H |
InChIキー |
XMKZFCPGOLTXGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C#N)C=CC=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
